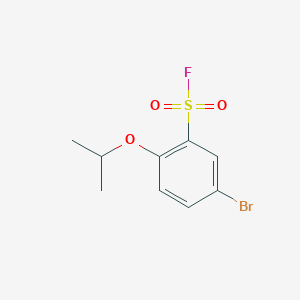

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfonyl fluoride compounds, such as 2-Bromo-5-(trifluoromethyl)benzenesulfonyl fluoride and 5-Bromo-2-methoxybenzenesulfonyl fluoride, are often used in chemical synthesis . They can serve as connectors for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Synthesis Analysis

While specific synthesis methods for “5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride” are not available, similar compounds like 2-bromo-5-fluorobenzotrifluoride have been synthesized using methods involving bromination and fluorination reactions .Chemical Reactions Analysis

The chemical reactions involving sulfonyl fluoride compounds can be complex and depend on the specific compound and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 5-Bromo-2-methoxybenzenesulfonyl fluoride is a solid with a melting point of 92-97 °C .Scientific Research Applications

Fluorosulfonylation Reagents

A study highlighted the development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride) indicating the potential of similar compounds in serving as multifunctional electrophiles or SuFEx clickable materials. This reagent has been applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles, showing the utility of such compounds in enriching chemical synthesis toolkits (Leng & Qin, 2018).

Photodynamic Therapy Applications

Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, incorporating similar structural motifs, indicated high singlet oxygen quantum yields. Such compounds have remarkable potential as Type II photosensitizers for treating cancer in photodynamic therapy, suggesting related compounds could also find applications in medicinal chemistry and therapeutic development (Pişkin, Canpolat, & Öztürk, 2020).

Drug Development and Catalysis

Compounds with sulfonyl fluoride moieties, such as the discussed compound, are increasingly important in drug development and catalysis. Their unique reactivity profile allows for selective modification of biomolecules, potentially leading to the development of novel inhibitors or therapeutic agents. For instance, sulfonamides incorporating fluorine have been shown to effectively inhibit carbonic anhydrases from Mycobacterium tuberculosis, offering a new avenue for antimycobacterial agents with a different mechanism of action (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Organic Synthesis and Chemical Modifications

Research on the photocatalyzed oxidation of benzylic compounds highlights the utility of similar fluorinated compounds in synthesizing electron-deficient, less substituted benzylic fluorides. This indicates the relevance of 5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride in facilitating novel routes to structurally complex fluorinated organic molecules, potentially improving drug properties or creating new materials (Bloom, McCann, & Lectka, 2014).

Analytical Chemistry and Sensing

Boric acid-functional lanthanide metal-organic frameworks for selective ratiometric fluorescence detection of fluoride ions utilize similar principles of chemistry, illustrating how fluorinated compounds might be applied in the development of advanced sensing materials for environmental monitoring or diagnostic applications (Yang, Wang, Wang, & Yin, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-bromo-2-propan-2-yloxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXGYOGGQPRXOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenoxy)acetyl]piperidine](/img/structure/B2716363.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2716367.png)

![4-methyl-N-[4-(pyrazin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B2716370.png)

![Tert-butyl 1-[1-(2-chloropropanoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2716371.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2716378.png)

![4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid](/img/structure/B2716382.png)